molecular formula C29H31N5O3 B2918924 7-(4-(4-(tert-butyl)benzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1105216-89-4

7-(4-(4-(tert-butyl)benzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No. B2918924
CAS RN: 1105216-89-4
M. Wt: 497.599
InChI Key: ZITLAWGMNFHFIR-UHFFFAOYSA-N
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Description

7-(4-(4-(tert-butyl)benzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C29H31N5O3 and its molecular weight is 497.599. The purity is usually 95%.
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Scientific Research Applications

Chemical Structure and Synthesis

The synthesis and structural analysis of compounds related to 7-(4-(4-(tert-butyl)benzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one have been extensively studied. For instance, research on pyrazolo[3,4-d]oxazines, a similar class of compounds, highlights the diversity of intermolecular interactions such as hydrogen bonding, which can influence the crystalline structure and possibly the reactivity and properties of such molecules (Castillo et al., 2009). These studies lay the groundwork for understanding the chemical behavior and potential applications of the target compound.

Biological Activity and Applications

Significant research efforts have been directed towards understanding the biological activities of compounds structurally related to 7-(4-(4-(tert-butyl)benzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one. For example, compounds featuring the pyrazolo[1,5-a]pyridine substructure have been identified as high-affinity dopamine receptor partial agonists, demonstrating the potential for developing new therapeutics for psychiatric disorders (Möller et al., 2017). Such findings are crucial for drug discovery, providing insights into the design of molecules with specific receptor selectivity and functional profiles.

Antimicrobial and Antioxidant Properties

The exploration of novel pyridine and fused pyridine derivatives, including structures related to the compound of interest, has revealed their potential antimicrobial and antioxidant activities. This is exemplified by the synthesis and in vitro screening of new triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, which have shown moderate to good binding energies towards target proteins, alongside antimicrobial and antioxidant properties (Flefel et al., 2018). Such research underscores the potential of these compounds in developing new treatments for infectious diseases and oxidative stress-related conditions.

properties

IUPAC Name

7-[4-(4-tert-butylbenzoyl)piperazine-1-carbonyl]-5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N5O3/c1-29(2,3)21-12-10-20(11-13-21)26(35)32-14-16-33(17-15-32)27(36)23-18-31(4)19-24-25(23)30-34(28(24)37)22-8-6-5-7-9-22/h5-13,18-19H,14-17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZITLAWGMNFHFIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CN(C=C4C3=NN(C4=O)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-(4-(tert-butyl)benzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

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